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Compound Name:
carboxylate

Cat. No.: B186307

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 1,3-
benzothiazole-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of Ethyl 1,3-benzothiazole-
2-carboxylate, a pivotal molecular building block in medicinal chemistry and materials science.
The document delineates its core molecular structure, precise molecular weight, and key
physicochemical properties. It further presents validated experimental workflows for structural
elucidation, including NMR, MS, and IR spectroscopy, grounded in established scientific
principles. Intended for researchers, chemists, and professionals in drug development, this
guide synthesizes fundamental data with practical insights into the compound's synthesis and
application, underscoring its significance as a versatile synthetic intermediate.

Core Molecular Identity and Significance

Ethyl 1,3-benzothiazole-2-carboxylate (CAS No: 32137-76-1) is a heterocyclic organic
compound featuring a benzothiazole core. The benzothiazole moiety, a fusion of a benzene
and a thiazole ring, is recognized as a "privileged structure” in medicinal chemistry due to its
prevalence in a wide range of pharmacologically active agents.[1][2] This compound serves as
a critical starting material and intermediate for the synthesis of more complex, biologically
active molecules.[1][3] Its structure incorporates a reactive ethyl ester at the 2-position,
providing a versatile handle for further chemical modification, making it invaluable for
developing libraries of novel compounds for drug discovery screening.[2]
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This guide offers an authoritative overview of its structural and physical characteristics,
providing the foundational knowledge necessary for its effective application in a research and
development setting.

Molecular Profile

A compound's utility in experimental design begins with a precise understanding of its
fundamental identifiers and structure. The key properties of Ethyl 1,3-benzothiazole-2-
carboxylate are summarized below.

Identifier Value Source(s)

Ethyl 1,3-benzothiazole-2-
IUPAC Name (3]
carboxylate

Ethyl benzothiazole-2-

carboxylate, 2-
Synonyms : o [41[5][6]
Benzothiazolecarboxylic acid,

ethyl ester
CAS Number 32137-76-1 311416171
Molecular Formula C10HaNO2S [41516171
Molecular Weight 207.25 g/mol [516][8]
SMILES String CCOC(=0)clnc2cccec2sl [6]
InChi Key VLQLCEXNNGQELL- 6]

UHFFFAOYSA-N

In-Depth Molecular Structure Analysis

The functionality and reactivity of Ethyl 1,3-benzothiazole-2-carboxylate are direct
consequences of its molecular architecture.

Structural Composition

The molecule is composed of two primary functional regions:
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e The Benzothiazole Core: A bicyclic heteroaromatic system where a benzene ring is fused to

a thiazole ring. This core is relatively planar and electron-rich, influencing the molecule's

spectroscopic properties and reactivity. The nitrogen and sulfur heteroatoms provide sites for

potential non-covalent interactions in biological systems.

o The Ethyl Carboxylate Group: An ester functional group attached to the C2 position of the

thiazole ring. This group is a key site for synthetic modification, allowing for hydrolysis to the

corresponding carboxylic acid or amidation to generate a diverse array of derivatives.

Molecular structure of Ethyl 1,3-benzothiazole-2-carboxylate.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling,

storage, and reaction conditions.

Property Value Source(s)
Physical Form Solid [6]

Melting Point 66—72 °C [61[719]
Boiling Point 312.8 °C (at 760 mmHQg) [4]

Density 1.29 g/cm3 [4]

Flash Point 142.9 °C [4]

Storage Class 11 (Combustible Solids) [10]

Workflow for Structural Elucidation and Validation

The confirmation of a molecule's identity and purity is a cornerstone of scientific integrity. A

multi-technique approach is employed to provide orthogonal data points, ensuring an

unambiguous structural assignment. The causality behind this workflow is to use one technique

(e.g., MS) to confirm the mass and formula, and others (NMR, IR) to confirm the specific

arrangement of atoms and functional groups.
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Chemical Synthesis
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Workflow for the structural validation of a synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Causality: NMR provides the most detailed information about the carbon-hydrogen framework
of a molecule. *H NMR reveals the number of different types of protons and their neighboring

environments, while 13C NMR identifies all unique carbon atoms.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated
solvent (e.g., CDCls or DMSO-ds).
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» Data Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher spectrometer.
o Data Interpretation (Expected Signals):
o 'H NMR:

» Atriplet (~1.4 ppm) and a quartet (~4.4 ppm) characteristic of an ethyl group (-
OCH2CHs).

» Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons
on the benzene ring.

o 13C NMR:
= Signals for the two carbons of the ethyl group.
= A signal for the ester carbonyl carbon (~160-170 ppm).

» Multiple signals for the aromatic and thiazole carbons.

Protocol: Mass Spectrometry (MS)

Causality: MS is used to determine the exact molecular weight of the compound, thereby
confirming its molecular formula.

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Data Acquisition: Analyze the sample using an Electrospray lonization (ESI) or Gas
Chromatography-Mass Spectrometry (GC-MS) instrument.[3]

o Data Interpretation (Expected Signals):

o The primary peak of interest is the molecular ion peak ([M]* or [M+H]*). For C10HaNO2S,
this should appear at an m/z value corresponding to ~207.25.

Protocol: Infrared (IR) Spectroscopy
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Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key
functional groups, as different bond types absorb infrared radiation at characteristic
frequencies.

o Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance
(ATR) accessory or prepare a KBr pellet.

o Data Acquisition: Record the spectrum, typically from 4000 to 400 cm~1.
» Data Interpretation (Expected Signals):

o A strong, sharp absorption band around 1720-1740 cm™1, characteristic of the C=0 (ester)
stretch.

o Absorptions around 1500-1600 cm~1 corresponding to C=C and C=N bonds in the
aromatic and thiazole rings.

o Bands in the 3000-3100 cm~* region for aromatic C-H stretching.
o Bands in the 2850-3000 cm~1* region for aliphatic C-H stretching of the ethyl group.

Synthesis and Reactivity Overview

The synthesis of Ethyl 1,3-benzothiazole-2-carboxylate typically involves the formation of the
benzothiazole ring followed by or concurrent with the introduction of the ethyl carboxylate
group. Several synthetic routes have been reported in the literature.[7][11]

A common and illustrative approach involves the reaction of a benzothiazole precursor, such as
2-mercaptobenzothiazole, with an electrophilic reagent like ethyl chloroacetate in the presence
of a base.[1]

Conceptual Protocol:

e Reactant Setup: In a round-bottom flask, dissolve the benzothiazole precursor and a suitable
base (e.g., K2COs) in an anhydrous polar aprotic solvent (e.g., acetone or DMF).[1][12]

» Addition of Reagent: Add ethyl chloroacetate dropwise to the stirred solution at room
temperature.
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o Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).[1][12]

o Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic
salts, and remove the solvent under reduced pressure. The crude product is then purified,
typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Conclusion

Ethyl 1,3-benzothiazole-2-carboxylate is a compound of significant interest to the scientific
community, particularly those in drug discovery and organic synthesis. Its molecular structure,
defined by the stable benzothiazole core and a synthetically versatile ethyl ester group,
provides a robust platform for further chemical exploration. With a molecular weight of 207.25
g/mol and well-characterized physicochemical properties, it serves as a reliable and crucial
building block. The analytical workflows detailed herein represent the standard for ensuring the
structural integrity and purity of this and other related compounds, forming the basis of
reproducible and trustworthy scientific research.
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 Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building
block. Unibrom Corp.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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